(2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and glycine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the presence of catalysts or reagents such as palladium on carbon (Pd/C) for hydrogenation steps, and bases like sodium hydroxide for deprotonation steps.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine or fluorine sites, using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studying enzyme interactions and protein modifications.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-OL
- (2R)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL
- (2R)-2-Amino-2-(5-bromo-3-fluorophenyl)ethan-1-OL
Uniqueness
The unique combination of bromine and fluorine atoms in (2R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL provides distinct electronic and steric properties, making it particularly useful in specific synthetic and medicinal applications compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-2-(5-bromo-2-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKWVPTLKNLTP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CO)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CO)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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